2-(3-Methoxybenzoyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

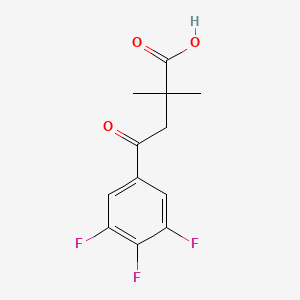

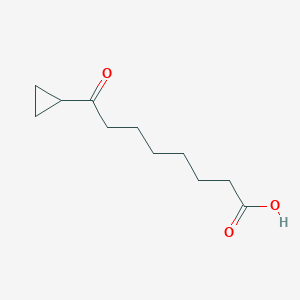

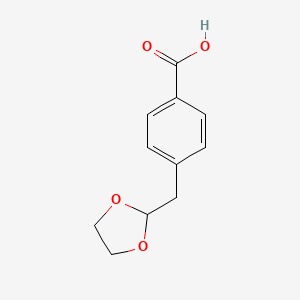

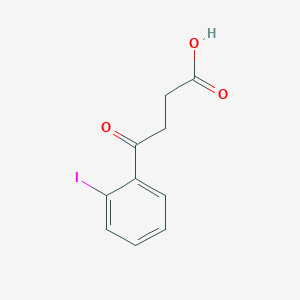

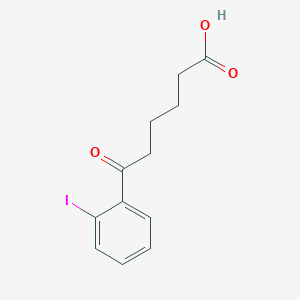

2-(3-Methoxybenzoyl)oxazole is a chemical compound with the linear formula C11H9NO3 . It has a molecular weight of 203.2 . The IUPAC name for this compound is (3-methoxyphenyl)(1,3-oxazol-2-yl)methanone .

Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)oxazole consists of a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)oxazole include a molecular weight of 203.2 and a linear formula of C11H9NO3 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(3-Methoxybenzoyl)oxazole is utilized in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical and material sciences. For instance, a study explored the synthesis of fused pyridine-and oxazole-polycyclic systems using derivatives of 2-(3-Methoxybenzoyl)oxazole, highlighting its role in creating complex molecular structures (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).

Role in Enzyme Inhibition

This compound has been studied for its potential in inhibiting enzymes, as seen in research focusing on the synthesis of triazole derivatives. These derivatives, originating from 2-(3-Methoxybenzoyl)oxazole, have been investigated for their inhibitory effects on cholinesterases, highlighting the compound's utility in medicinal chemistry (Arfan et al., 2018).

Application in Photographic and Imaging Systems

One of the more unique applications of 2-(3-Methoxybenzoyl)oxazole is in the field of imaging and photography. It has been used in the development of novel imaging systems involving dye-sensitized photooxidation of oxazole groups. This application showcases the compound's versatility beyond traditional pharmaceutical uses (Ito, Ikeda, & Ichimura, 1993).

Development of Anticancer Agents

The compound's derivatives have been explored for their potential in cancer treatment. Research into oxazolone scaffolds, derived from 2-(3-Methoxybenzoyl)oxazole, has indicated promising anticancer activity, making it a valuable compound in oncological research (Research, 2020).

Inhibition of Biological Activity

Studies have shown that derivatives of 2-(3-Methoxybenzoyl)oxazole can inhibit the growth of insects and pathogens, indicating its potential use in agricultural and biological applications. This highlights the compound's role in developing bioactive agents (Beck & Smissman, 1961).

Orientations Futures

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-(1,3-oxazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-9-4-2-3-8(7-9)10(13)11-12-5-6-15-11/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIRAZOUSOTBIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=NC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642066 |

Source

|

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzoyl)oxazole | |

CAS RN |

898759-47-2 |

Source

|

| Record name | (3-Methoxyphenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.